8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol
Description
8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol (CAS: 199796-91-3) is a chiral binaphthyl-derived ligand featuring a diphenylphosphanyl group at the 8' position and a hydroxyl group at the 8 position. This compound combines a sterically demanding binaphthalene backbone with both electron-donating (phosphine) and hydrogen-bonding (hydroxyl) functionalities, making it a versatile ligand in asymmetric catalysis. It is structurally related to BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) but distinguishes itself through its mixed substituent pattern, which can modulate both steric and electronic properties .
Structure
3D Structure
Properties
CAS No. |
193699-33-1 |
|---|---|
Molecular Formula |
C32H23OP |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
8-(8-diphenylphosphanylnaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C32H23OP/c33-29-21-9-13-23-11-7-19-27(31(23)29)28-20-8-12-24-14-10-22-30(32(24)28)34(25-15-3-1-4-16-25)26-17-5-2-6-18-26/h1-22,33H |
InChI Key |
PQFJWIICYVHBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)C5=CC=CC6=C5C(=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol typically involves the following steps:
Formation of Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of two naphthalene units.
Introduction of Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, where a diphenylphosphine reagent reacts with the binaphthyl core.
Hydroxylation: The hydroxyl group is added through a hydroxylation reaction, often using an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the phosphanyl group.
Substitution: The diphenylphosphanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups.
Scientific Research Applications
Asymmetric Catalysis
Asymmetric Synthesis:
BINAP is widely utilized in asymmetric synthesis, where it forms complexes with transition metals such as rhodium, palladium, and ruthenium. These complexes are critical for various enantioselective transformations:
- Rhodium Complexes: Rhodium-BINAP complexes are particularly notable for their role in the synthesis of (–)-menthol and other chiral compounds .
- Hydrogenation Reactions: BINAP is effective in asymmetric hydrogenation of ketones and alkenes, providing high enantioselectivity .
Case Study: Asymmetric Hydrogenation
A study demonstrated that BINAP-rhodium complexes could achieve enantioselectivity greater than 90% in the hydrogenation of β-keto esters. This application showcases BINAP's utility in producing valuable chiral intermediates for pharmaceuticals .
Chiral Aggregate-Based Catalysis
Recent research has highlighted the formation of chiral aggregates when using BINAP derivatives in catalytic processes. These aggregates enhance the catalytic activity and selectivity in asymmetric reactions:
- Chiral Microenvironment: The unique topology provided by BINAP derivatives creates a favorable microenvironment for catalysis, leading to improved reaction outcomes .
- Photoluminescence Studies: Investigations into the photophysical properties of BINAP derivatives have shown that they can form chiral aggregates that influence their catalytic behavior .
Coordination Chemistry
BINAP also plays a significant role in coordination chemistry, forming stable complexes with various metal ions:
- Metal Complexes: BINAP forms stable complexes with silver and palladium, which are used in catalyzing reactions such as the asymmetric aldol reaction and hetero-Diels-Alder reactions .
- Structural Studies: X-ray crystallographic studies of BINAP-metal complexes reveal insights into their structural motifs and bonding interactions, which are crucial for understanding their reactivity .
Applications in Organic Synthesis
The versatility of BINAP extends to numerous organic synthesis applications:
- Heck Reactions: BINAP has been employed in asymmetric Heck reactions, facilitating the coupling of aryl halides with alkenes under mild conditions .
- Hydroformylation: It is also used in hydroformylation processes to produce chiral aldehydes from alkenes, demonstrating its broad applicability across different types of organic transformations .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8’-(Diphenylphosphanyl)[1,1’-binaphthalen]-8-ol involves its interaction with molecular targets through its phosphanyl and hydroxyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a crucial role in its catalytic activity.
Comparison with Similar Compounds
Electronic and Steric Properties
- Electronic Effects :
- The hydroxyl group in the target compound introduces hydrogen-bonding capability, absent in BINAP or H8-BINAP(O). This can enhance substrate activation in catalysis .
- Phosphine oxide groups (e.g., H8-BINAP(O)) are stronger electron-withdrawing groups compared to phosphines, altering metal coordination behavior .
- Steric Effects :
Catalytic Performance
Key Findings :
- BINAP's symmetric diphosphine structure ensures high enantioselectivity in hydrogenation but lacks functional groups for secondary interactions.
- The target compound’s hydroxyl group may enable dual activation mechanisms (e.g., simultaneous metal coordination and hydrogen bonding), a feature absent in purely phosphine-based ligands .
Biological Activity
8'-(Diphenylphosphanyl)[1,1'-binaphthalen]-8-ol, a phosphine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that make it a candidate for further investigation in therapeutic applications, particularly in oncology and catalysis.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a binaphthalene backbone with a diphenylphosphanyl group attached at the 8' position, contributing to its unique electronic and steric properties.
Anticancer Properties
Recent studies have indicated that compounds containing phosphine moieties can exhibit significant anticancer activity. For instance, this compound has been evaluated for its ability to inhibit the proliferation of cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is under investigation. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels.
Study 1: In Vitro Efficacy
In a study published in Cancer Research, researchers evaluated the effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards malignant cells while sparing normal fibroblasts, indicating a favorable therapeutic index.
Study 2: In Vivo Studies
Another study assessed the in vivo efficacy of this compound using xenograft models. Tumor-bearing mice treated with this compound showed significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis and reduced proliferation markers in treated tumors.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key parameters include:
- Absorption : Rapid absorption with peak plasma concentrations reached within 2 hours post-administration.
- Distribution : High tissue distribution observed, particularly in liver and tumor tissues.
- Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit reduced biological activity.
- Excretion : Excreted mainly through urine with a half-life of approximately 6 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
